

methyl 6-bromopicolinate chemical structure and formula

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Compound of Interest		
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An In-depth Technical Guide to Methyl 6-Bromopicolinate

For researchers, scientists, and professionals in drug development, **methyl 6-bromopicolinate** is a key heterocyclic intermediate. Its pyridine core, featuring a strategically positioned bromine atom and a methyl ester group, makes it a versatile substrate for advanced organic synthesis. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

Chemical Structure and Formula

Methyl 6-bromopicolinate, also known as methyl 6-bromopyridine-2-carboxylate, is a halogenated pyridine derivative.[1] Its structure is fundamental to its utility in various chemical reactions, particularly in the construction of complex molecules for pharmaceuticals and fine chemicals.[2]

- Chemical Formula: C₇H₆BrNO₂[3][4]
- IUPAC Name: methyl 6-bromopyridine-2-carboxylate[4]
- Synonyms: Methyl 6-bromo-2-pyridinecarboxylate, 6-Bromopyridine-2-carboxylic acid methyl ester[4]
- SMILES: COC(=O)c1cccc(Br)n1
- InChi Key: SGNCOKUHMXLGAH-UHFFFAOYSA-N[5]



Below is a two-dimensional representation of the chemical structure of **methyl 6-bromopicolinate**.

Chemical structure of methyl 6-bromopicolinate

Physicochemical Properties

The following table summarizes the key quantitative data for **methyl 6-bromopicolinate**, providing a clear reference for experimental design and application.

Property	Value	Citations
Molecular Weight	216.03 g/mol	[3][4]
Appearance	White to off-white solid	[1][3]
Melting Point	92-96 °C	[1][6]
Boiling Point	289.7 °C at 760 mmHg	[3][6]
Density	~1.6 g/cm³	[3][6]
CAS Number	26218-75-7	[3]
¹H NMR (400 MHz, CDCl₃)	δ 4.00 (3H, s), 7.66-7.74 (2H, m), 8.07-8.13 (1H, m)	[1]

Applications in Synthesis

Methyl 6-bromopicolinate is highly valued as a building block in organic synthesis, particularly for creating novel Active Pharmaceutical Ingredients (APIs).[2] Its chemical structure is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon and carbon-heteroatom bonds, which are critical steps in the synthesis of complex organic molecules that form the backbone of many modern drugs.[2] The presence of the bromine atom provides a reactive site for these coupling reactions, while the methyl ester can be further modified or hydrolyzed to the corresponding carboxylic acid.[1]

Experimental Protocols



Synthesis of Methyl 6-Bromopicolinate

A common method for synthesizing **methyl 6-bromopicolinate** involves the esterification of 6-bromopicolinic acid.[1] The following protocol is a general procedure for this reaction.

Materials:

- 6-Bromopicolinic acid (6.0 g)
- Methanol (180 mL)
- Concentrated Sulfuric Acid (2 mL)
- Ammonia solution
- Dichloromethane (100 mL)
- Brine (100 mL)
- Magnesium sulfate

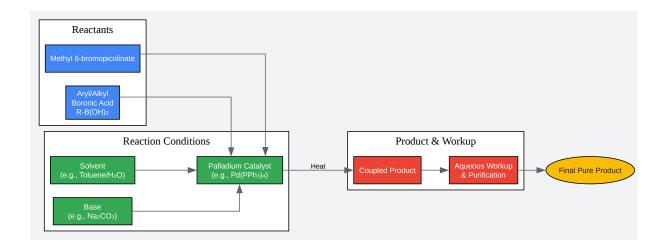
Procedure:

- Dissolve 6-bromopicolinic acid in methanol containing concentrated sulfuric acid.[1]
- Heat the mixture to reflux and maintain for 4 hours.[1]
- After the reaction is complete, cool the mixture to approximately 0°C and concentrate it.[1]
- Neutralize the concentrated mixture by adding ammonia solution.[1]
- Evaporate the resulting solution to yield a white solid residue.[1]
- Dissolve the solid in a mixture of dichloromethane and brine.[1] Separate the organic layer.
- Dry the organic layer with magnesium sulfate, filter, and evaporate the solvent to obtain the final product, methyl 6-bromo-2-pyridinecarboxylate, as a white solid.[1] A typical yield for this process is around 98%.[1]



Visualized Workflow: Palladium-Catalyzed Cross-Coupling

The diagram below illustrates a generalized workflow for a Suzuki cross-coupling reaction, a common application for **methyl 6-bromopicolinate** in pharmaceutical synthesis. This process is fundamental for creating more complex molecular architectures.



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Caption: Generalized workflow for a Suzuki cross-coupling reaction.

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